
3-Acetyl-7-chloro-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-chloro-6-azaindole is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. The presence of the acetyl and chloro groups in the 3rd and 7th positions, respectively, makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-chloro-6-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the acetylation of 7-chloro-6-azaindole using acetyl chloride in the presence of a Lewis acid such as aluminum chloride . The reaction is carried out in a solvent like dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-chloro-6-azaindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-Hydroxy-7-chloro-6-azaindole.
Substitution: Various substituted azaindoles depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-7-chloro-6-azaindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-chloro-6-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The parent compound without the acetyl and chloro groups.
3-Acetyl-7-azaindole: Lacks the chloro group.
7-Chloro-6-azaindole: Lacks the acetyl group.
Uniqueness
3-Acetyl-7-chloro-6-azaindole is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3 |
InChI Key |
UEXJGPIIESHSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

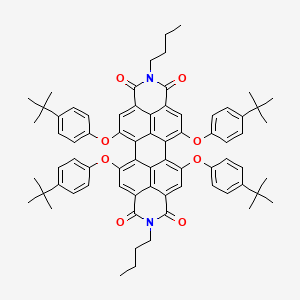
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
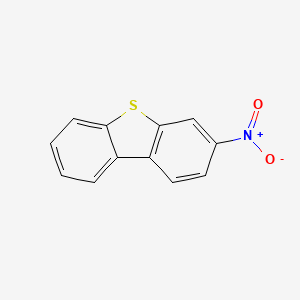
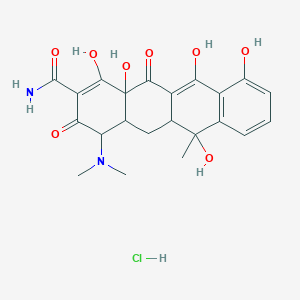
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
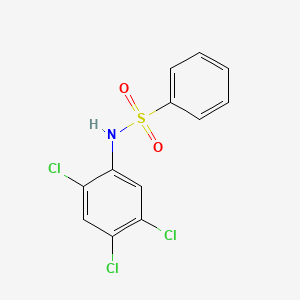
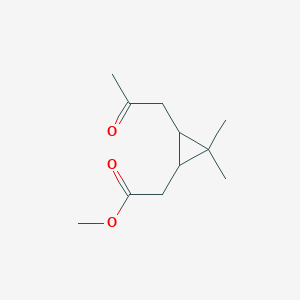
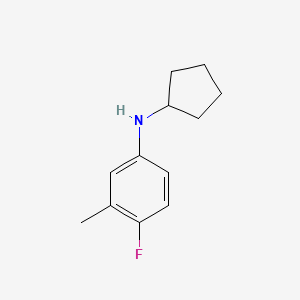


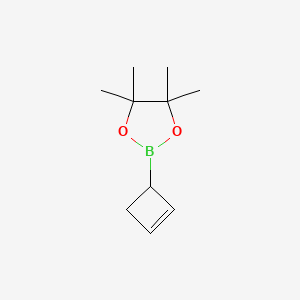
![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)
